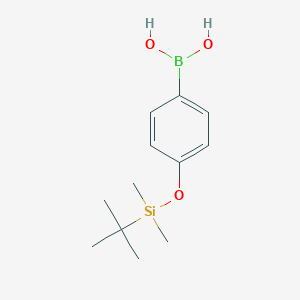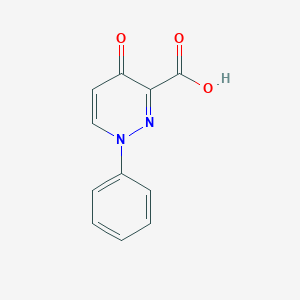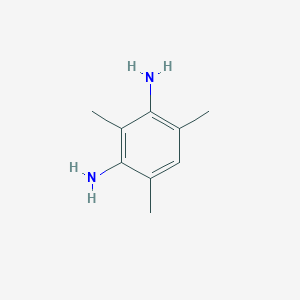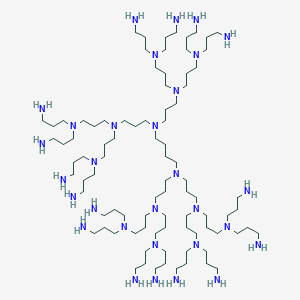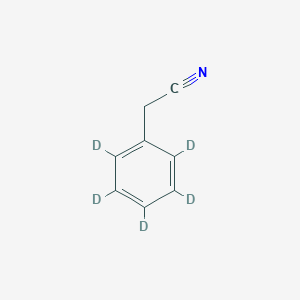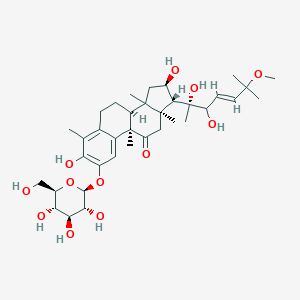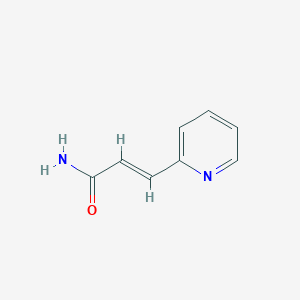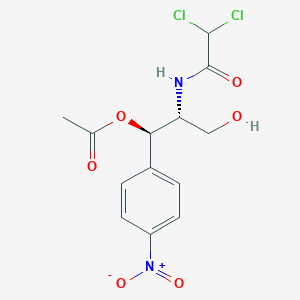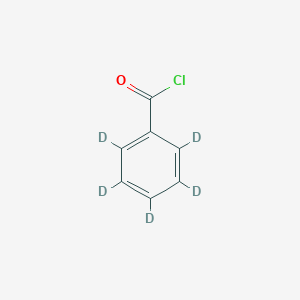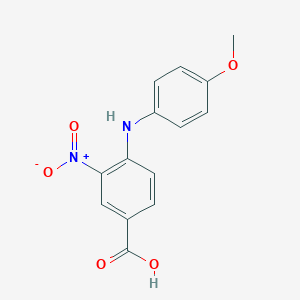
tert-Butyl methylsulfonylcarbamate
Overview
Description
tert-Butyl methylsulfonylcarbamate is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its white to yellow solid form and is typically stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methylsulfonylcarbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product with high purity.
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butyl group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted carbamates where the methylsulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after removal of the tert-butyl group.
Scientific Research Applications
tert-Butyl methylsulfonylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methylsulfonylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The methylsulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under basic conditions . The compound can be easily deprotected under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar to tert-butyl methylsulfonylcarbamate, it is used as a protecting group for amines but lacks the methylsulfonyl group, making it less stable under certain conditions.
N-Boc-methanesulfonamide: This compound also contains a tert-butyl group and a methanesulfonyl group, but it is used for different applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of the tert-butyl and methylsulfonyl groups, providing both stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-methylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZFMKSOHADOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435282 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-16-4 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
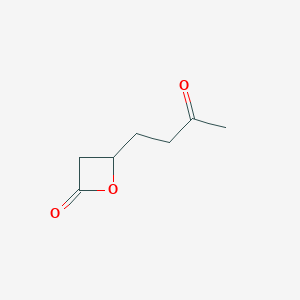

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
